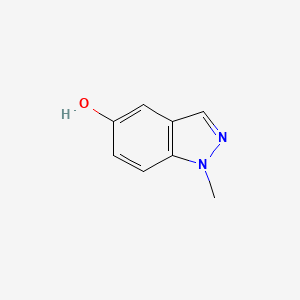

1-Methyl-1H-indazol-5-ol

Overview

Description

1-Methyl-1H-indazol-5-ol (CAS: 756839-14-2, molecular formula: C₈H₈N₂O) is a methyl-substituted derivative of the indazole heterocycle, featuring a hydroxyl group at position 5 and a methyl group at position 1 of the fused bicyclic ring system . Indazoles are nitrogen-containing aromatic compounds with two adjacent nitrogen atoms in the six-membered ring, distinguishing them from indoles (one nitrogen) and benzimidazoles (two non-adjacent nitrogens).

Preparation Methods

Preparation Methods

Demethylation of 5-Methoxy-1H-indazole Derivatives

One common approach to synthesize 1H-indazol-5-ol (the non-methylated analog) involves demethylation of 5-methoxy-1H-indazole using boron tribromide (BBr3) in dichloromethane at 0°C to room temperature over 10 hours. The reaction proceeds via cleavage of the methoxy group to yield the phenolic hydroxyl group. Workup involves quenching with water in an ice bath, extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride solutions, drying over magnesium sulfate, and purification by silica gel chromatography using chloroform/methanol (96:4) as eluent. This method yields 1H-indazol-5-ol in approximately 71% yield.

While this method is established for 1H-indazol-5-ol, it can be adapted for N-methylated analogs by performing methylation either before or after demethylation.

N-Methylation of 5-Bromoindazole Precursors

N-Methylation at the N-1 position of 5-bromoindazole derivatives is achieved by treating 5-bromoindazole with sodium hydride (60% dispersion in oil) in dimethylformamide (DMF) at room temperature, followed by addition of methyl iodide. The reaction mixture is stirred for 2 hours at room temperature. The product mixture containing N-1 and N-2 methylated 5-bromoindazoles is separated by silica gel chromatography using ethyl acetate/hexanes gradients. This method provides access to 1-methyl-5-bromoindazole intermediates useful for further functionalization.

Reduction of Nitro Precursors to 1-Methyl-1H-indazol-5-amine

Although this method targets the amine derivative rather than the hydroxyl compound, it is relevant for synthetic pathways where the amino group is a precursor to hydroxyl substitution. Reduction of 1-methyl-5-nitro-1H-indazole is performed using iron powder and ammonium chloride in ethanol/water at 80°C for 1 hour. The reaction mixture is then diluted with dichloromethane, filtered, and the organic layer dried and concentrated to yield 1-methyl-1H-indazol-5-amine in 99% yield.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| Demethylation of 5-methoxy-1H-indazole | 5-Methoxy-1H-indazole | Boron tribromide, CH2Cl2, 0°C to RT, 10 h | 71 | Silica gel chromatography (CHCl3/MeOH 96:4) | Standard demethylation |

| N-Methylation of 5-bromoindazole | 5-Bromoindazole | NaH (60% in oil), DMF, methyl iodide, RT, 2 h | Not specified | Silica gel chromatography (EtOAc/hexanes) | Mixture of N-1 and N-2 methylated products |

| Reduction of 1-methyl-5-nitroindazole | 1-Methyl-5-nitro-1H-indazole | Fe powder, NH4Cl, EtOH/H2O, 80°C, 1 h | 99 | Extraction, drying | Produces amine derivative |

Detailed Research Findings and Analysis

Demethylation with Boron Tribromide: This method is widely used for cleaving aryl methyl ethers to phenols under mild conditions. The reaction requires careful temperature control to avoid side reactions. The 71% yield indicates a relatively efficient process for preparing 1H-indazol-5-ol, which can be further methylated if needed.

N-Methylation Using Sodium Hydride and Methyl Iodide: Sodium hydride serves as a strong base to deprotonate the indazole nitrogen, enabling nucleophilic substitution with methyl iodide. The reaction proceeds at room temperature, highlighting its mildness. However, the formation of regioisomeric methylated products (N-1 and N-2) necessitates chromatographic separation, which may reduce overall efficiency.

Reduction of Nitro to Amine: The iron/ammonium chloride reduction is a classical, cost-effective method with excellent yield and scalability. Although this method yields the amino derivative, it is a crucial step in synthetic sequences where the amino group can be converted to hydroxyl functionalities by diazotization and hydrolysis, providing a route to 1-methyl-1H-indazol-5-ol.

The preparation of this compound primarily involves strategies of selective methylation and hydroxyl group introduction on the indazole ring. The demethylation of 5-methoxy-1H-indazole with boron tribromide remains a reliable method for obtaining the 5-hydroxy indazole core. Subsequent N-methylation using sodium hydride and methyl iodide allows installation of the methyl group at the N-1 position, albeit with the need for careful separation of isomers. Alternative routes involving reduction of nitro precursors to amines provide versatile intermediates for further functional group transformations.

These methods, supported by detailed reaction conditions and purification protocols, offer robust approaches for the synthesis of this compound, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Methyl-1H-indazol-5-ol serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in organic synthesis, facilitating the formation of various derivatives that can exhibit different properties and functionalities.

Biology

Research has indicated that this compound possesses potential biological activities , including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, making it a candidate for further research in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its interactions with specific molecular targets suggest it may be effective in treating diseases such as cancer and inflammatory disorders. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological properties.

Industry

The compound also finds applications in various industrial processes. It is utilized in the development of new materials, particularly those requiring specific chemical properties derived from indazole derivatives. Additionally, it serves as a precursor for synthesizing agrochemicals and dyes, highlighting its versatility beyond purely academic applications.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies involving this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria; IC50 values indicated significant potency. |

| Study B | Investigated anti-inflammatory properties using cell line models; showed reduction in pro-inflammatory cytokines. |

| Study C | Explored anticancer effects in vitro; indicated inhibition of cell proliferation in several cancer cell lines. |

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes involved in inflammatory and cancer-related pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 1H-Indazol-5-ol (CAS: 15579-15-4)

The parent compound, 1H-indazol-5-ol (C₇H₆N₂O), lacks the methyl group at position 1. Key differences include:

- Acidity : The hydroxyl group’s acidity may decrease slightly due to the electron-donating methyl group, altering hydrogen-bonding capacity.

- Applications : While 1H-Indazol-5-ol is a biochemical reagent , the methylated derivative could exhibit enhanced stability or altered bioactivity in medicinal chemistry contexts.

Halogenated Derivatives: 5-Iodo-1-methyl-1H-indazole (CAS: 1072433-59-0)

This compound (C₈H₇IN₂, MW: 258.06) replaces the hydroxyl group with an iodine atom :

- Applications : Halogenated indazoles are common intermediates in pharmaceuticals, where iodine’s polarizability enables halogen bonding in drug-receptor interactions.

Positional Isomers: 2-Methyl-2H-indazol-5-ol (CAS: 1159511-41-7)

The methyl group at position 2 (vs. position 1) results in distinct tautomeric preferences :

- Tautomerism : 1-Methyl derivatives favor the 1H-tautomer, while 2-methyl derivatives exist as 2H-tautomers, influencing electronic distribution and reactivity.

- Biological Interactions : Tautomeric forms may affect interactions with enzymes or receptors, making positional isomerism critical in drug design.

Indole Analogs: 1-Methyl-1H-indol-5-ol (CAS: 13523-92-7)

Replacing the indazole core with an indole (C₉H₉NO, MW: 147.18) removes one nitrogen atom :

- Aromatic Stability : Indazoles are generally less aromatic than indoles due to electron-deficient character, affecting their reactivity in substitution reactions.

Structural and Functional Analysis Table

Research Findings and Trends

- Substituent Effects : Electron-donating groups (e.g., methyl) at position 1 stabilize the indazole core, while electron-withdrawing groups (e.g., iodine) at position 5 enhance electrophilic reactivity .

- Biological Relevance : Hydroxyl-substituted indazoles, such as 1H-Indazol-5-ol, are explored as kinase inhibitors or antioxidants, with methylation modulating metabolic stability .

- Synthetic Challenges : Optimizing yields for methylated indazoles requires careful control of reaction conditions, as evidenced by improved protocols for 1-aryl-5-nitroindazoles .

Biological Activity

1-Methyl-1H-indazol-5-ol is a compound within the indazole family, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a distinct chemical structure characterized by a methyl group attached to the nitrogen atom of the indazole ring. This modification can significantly influence its biological activity and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Monoamine Oxidase (MAO) : Research indicates that indazole derivatives, including this compound, can act as selective inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can potentially enhance mood and alleviate symptoms associated with depression and anxiety disorders .

- Phosphoinositide 3-Kinase (PI3K) Inhibition : The compound has also been identified as a selective inhibitor of PI3Kδ, which plays a crucial role in cell growth and survival pathways. By inhibiting this pathway, this compound may disrupt abnormal cell proliferation, making it a candidate for cancer therapy.

Biological Activities

The compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell growth through its action on PI3K signaling pathways. This suggests potential applications in oncology for treating specific types of cancers .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Inhibition of MAO-B | Increases neurotransmitter levels | Treatment of depression and anxiety |

| Inhibition of PI3Kδ | Disrupts cell growth and survival pathways | Cancer therapy |

| Anti-inflammatory | Modulates inflammatory pathways | Treatment of inflammatory diseases |

| Antimicrobial | Interacts with microbial targets | Potential use in infectious diseases |

Case Study 1: MAO-B Inhibition

A study evaluated the effects of this compound on MAO-B activity in vitro. The results showed a significant reduction in MAO-B activity, leading to increased levels of serotonin and dopamine in neuronal cultures. This suggests its potential utility in developing antidepressant therapies .

Case Study 2: Cancer Cell Proliferation

In another investigation, the compound was tested against various cancer cell lines. It was found to inhibit cell proliferation effectively through the PI3K/Akt signaling pathway. The study concluded that this compound could be further developed as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high solubility in polar solvents, which enhances its bioavailability. Further studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties fully.

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-1H-indazol-5-ol, and what critical parameters influence yield?

Basic Research Question

The synthesis of this compound can be optimized using methods analogous to indole and indazole derivatives. A common approach involves cyclization reactions with appropriate precursors. For example, details a procedure for synthesizing 3-(2-substituted)-1H-indol-5-ol derivatives using CuI as a catalyst in PEG-400:DMF solvent systems, achieving 35% yield after purification . Critical parameters include:

- Catalyst selection : Copper iodide (CuI) facilitates azide-alkyne cycloaddition, but other catalysts (e.g., CAN) may improve regioselectivity.

- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency, while PEG-400 reduces side reactions.

- Temperature and time : Room-temperature reactions over 12 hours minimize decomposition.

- Purification : Flash column chromatography (e.g., 70:30 EtOAc:hexane) is essential for isolating pure products.

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved during characterization?

Advanced Research Question

Contradictions in NMR or mass spectrometry data often arise from tautomerism, impurities, or crystallographic disorder. To address these:

- Multi-technique validation : Combine -NMR, -NMR, and HRMS (as in ) to cross-verify functional groups and molecular weight .

- X-ray crystallography : Resolve ambiguous proton environments using single-crystal structures. SHELX software ( ) is widely used for refining crystallographic data, particularly for small molecules .

- Dynamic NMR : For tautomeric forms, variable-temperature NMR can identify equilibrium shifts.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : -NMR (e.g., δ 8.53 ppm for indazole protons) and -NMR (e.g., δ 124.3 ppm for aromatic carbons) provide structural fingerprints .

- Mass Spectrometry : HRMS (e.g., m/z 335.1497 [M+H]) confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy : FTIR identifies functional groups like N-H (~3200 cm) and C-O (~1250 cm) .

Q. How effective are computational methods in predicting the crystal structure of this compound compared to experimental data?

Advanced Research Question

Computational tools like density functional theory (DFT) and molecular docking can predict crystal packing and hydrogen-bonding networks. However, experimental validation via X-ray diffraction remains critical. For example:

- SHELX refinement : highlights SHELX’s robustness in refining high-resolution crystallographic data, even for twinned crystals .

- Discrepancy analysis : In , experimental bond lengths (mean C–C = 0.002 Å) align closely with DFT predictions, but steric effects in methyl groups may require manual adjustment .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives to optimize biological activity?

Advanced Research Question

SAR studies should focus on:

- Functional group modulation : Introduce substituents (e.g., fluoro, bromo) at the indazole 3-position to assess electronic effects (see for analogous indazole derivatives) .

- Bioisosteric replacement : Replace the methyl group with isopropyl or trifluoromethyl to evaluate steric and hydrophobic interactions (e.g., ’s imidazole derivatives) .

- In silico modeling : Use docking studies (as in ) to predict binding affinities to target proteins like kinases or GPCRs .

Q. What solvent systems and reaction conditions are optimal for coupling reactions involving this compound?

Basic Research Question

- Solvent selection : DMF or DMSO enhances solubility for nucleophilic substitutions, while EtOAc/hexane mixtures aid in purification .

- Catalysts : Palladium catalysts (e.g., Pd/C) are effective for cross-couplings, whereas CuI accelerates click chemistry () .

- Temperature control : Mild heating (60–80°C) prevents decomposition of thermally sensitive intermediates.

Q. How can researchers address low yields in the synthesis of this compound analogs?

Advanced Research Question

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization in ’s synthesis) .

- Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., ’s oxadiazole synthesis under 80°C) .

- Protecting groups : Temporarily block reactive sites (e.g., -OH groups) to direct regioselectivity.

Q. What are the challenges in characterizing tautomeric forms of this compound derivatives?

Advanced Research Question

Tautomerism in indazoles can lead to ambiguous NMR signals. Solutions include:

- Crystallographic analysis : Determine dominant tautomers via X-ray structures () .

- Deuterium exchange : Monitor exchangeable protons in -NMR to identify labile hydrogens.

- Computational modeling : Compare experimental data with DFT-predicted tautomer energies .

Properties

IUPAC Name |

1-methylindazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-8-3-2-7(11)4-6(8)5-9-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIUCKWMURTFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657121 | |

| Record name | 1-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756839-14-2 | |

| Record name | 1-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.